4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol
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Overview
Description
4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a fluorine atom attached to a thiophenol ring, which is further substituted with a 4-ethylpiperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorothiophenol and 4-ethylpiperazine.
Nucleophilic Substitution: The 4-fluorothiophenol undergoes a nucleophilic substitution reaction with 4-ethylpiperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetonitrile; temperature: 0-25°C.
Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: 0-25°C.
Substitution: Nucleophiles (amines, thiols); solvent: DMF or DMSO; temperature: 80-100°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The piperazine moiety contributes to the compound’s overall stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol
- 4-Fluoro-2-[(4-phenylpiperazino)methyl]thiophenol
- 4-Fluoro-2-[(4-isopropylpiperazino)methyl]thiophenol
Comparison:
- 4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacokinetic properties and binding interactions.
- 4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol has a methyl group instead of an ethyl group, which may result in different biological activity and solubility.
- 4-Fluoro-2-[(4-phenylpiperazino)methyl]thiophenol contains a phenyl group, potentially altering its hydrophobicity and receptor binding profile.
- 4-Fluoro-2-[(4-isopropylpiperazino)methyl]thiophenol features an isopropyl group, which can affect its steric interactions and metabolic stability.
Properties
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-4-fluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2S/c1-2-15-5-7-16(8-6-15)10-11-9-12(14)3-4-13(11)17/h3-4,9,17H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJJNDABEXOLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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